![molecular formula C15H13ClFNO2 B297368 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B297368.png)
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide, also known as CF3, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. CF3 is a synthetic compound that can be produced through a specific synthesis method, and its unique chemical structure allows it to interact with biological systems in a variety of ways.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is not fully understood, but it is believed to interact with biological systems through various pathways. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has also been shown to activate certain receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of various enzymes and receptors. In vivo studies have shown that 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can reduce tumor growth and metastasis, improve glucose and lipid metabolism, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be synthesized using relatively simple and inexpensive reagents, and it is stable under a wide range of conditions. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can also be modified to produce analogs with different chemical and biological properties. However, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide, including the development of new drugs based on its chemical structure, the investigation of its interactions with other biological systems, and the exploration of its potential applications in other fields, such as materials science and environmental science. Some specific future directions for research on 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide include:
- The development of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide analogs with improved efficacy and safety profiles for the treatment of cancer, inflammation, and other diseases.
- The investigation of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide's interactions with other enzymes and receptors involved in various biological processes.
- The exploration of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide's potential applications in materials science, such as the development of new catalysts and polymers.
- The investigation of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide's potential environmental impacts and its potential use as a pollutant remediation agent.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic compound with significant potential for scientific research in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be synthesized using a specific method and has been shown to interact with biological systems in various ways. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several advantages for lab experiments, but also some limitations. Future research on 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide could lead to the development of new drugs, the investigation of new biological interactions, and the exploration of new applications in other fields.
Synthesemethoden
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-chlorophenol with 2,3,5,6-tetrafluorobenzonitrile in the presence of a base catalyst. This reaction produces 2-(4-chlorophenoxy)-5,6,7,8-tetrafluoroquinoline, which is then reacted with N-methylacetamide in the presence of a reducing agent to produce 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been used to study the interactions between drugs and biological systems, as well as to develop new drugs with improved efficacy and safety profiles. In biochemistry, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been used to study the mechanisms of action of various enzymes and proteins.
Eigenschaften
Molekularformel |
C15H13ClFNO2 |
---|---|
Molekulargewicht |
293.72 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
DJSZETQJAQSXQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.